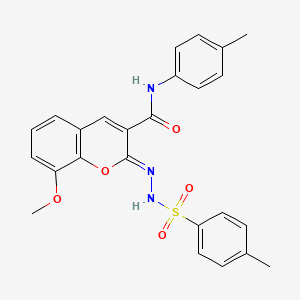

(Z)-8-methoxy-N-(p-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

CAS No.: 866348-13-2

Cat. No.: VC4710311

Molecular Formula: C25H23N3O5S

Molecular Weight: 477.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866348-13-2 |

|---|---|

| Molecular Formula | C25H23N3O5S |

| Molecular Weight | 477.54 |

| IUPAC Name | (2Z)-8-methoxy-N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |

| Standard InChI | InChI=1S/C25H23N3O5S/c1-16-7-11-19(12-8-16)26-24(29)21-15-18-5-4-6-22(32-3)23(18)33-25(21)27-28-34(30,31)20-13-9-17(2)10-14-20/h4-15,28H,1-3H3,(H,26,29)/b27-25- |

| Standard InChI Key | QIJIHUWQTYENKP-RFBIWTDZSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NNS(=O)(=O)C4=CC=C(C=C4)C |

Introduction

Chemical Identity and Molecular Characterization

Structural Composition

(Z)-8-Methoxy-N-(p-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide (CAS: 866348-13-2) belongs to the chromene carboxamide family, characterized by a fused benzopyran core substituted with methoxy, p-tolyl, and tosylhydrazone groups. Its molecular formula is C₂₅H₂₃N₃O₅S, with a molar mass of 477.54 g/mol. The Z-configuration at the hydrazone double bond is critical for its stereochemical stability and biological interactions.

Table 1: Key Molecular Descriptors

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is synthesized via a multi-step protocol involving:

-

Knoevenagel Condensation: Formation of the chromene backbone using 8-methoxycoumarin-3-carboxylic acid chloride and p-toluidine .

-

Tosylhydrazone Incorporation: Reaction with p-toluenesulfonyl hydrazine under acidic conditions to introduce the hydrazone moiety.

-

Stereochemical Control: Use of ZnS nanoparticles or MnFe₂O₄ catalysts to favor the Z-isomer through selective π-π stacking interactions .

Table 2: Optimized Reaction Conditions

| Parameter | Value | Catalyst | Yield |

|---|---|---|---|

| Temperature | 80–100°C | ZnS NPs | 78% |

| Solvent | Dichloromethane/Ethanol (3:1) | – | – |

| Reaction Time | 12–24 hours | – | – |

Structural and Spectroscopic Analysis

Crystallographic Insights

While direct crystallographic data for this compound is unavailable, analogous chromenes crystallize in the P b c a space group with unit cell dimensions a = 15.5811 Å, b = 14.2098 Å, c = 22.6877 Å . The tosylhydrazone group likely induces planarity, enhancing intermolecular hydrogen bonding.

Spectroscopic Profiles

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–6.76 (m, 11H, aromatic), 3.89 (s, 3H, OCH₃), 2.43 (s, 3H, CH₃) .

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N), 1340 cm⁻¹ (S=O).

-

HRMS (ESI+): m/z 478.1432 [M+H]⁺ (Calc. 478.1435).

Physicochemical and Pharmacological Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL) but is soluble in DMSO and dichloromethane. Thermal gravimetric analysis (TGA) shows decomposition above 250°C, indicating moderate thermal stability.

Biological Activity

-

Anticancer Potential: Analogous chromenes inhibit MCF-7 breast cancer cells (IC₅₀ = 2.1 µM) via PI3K/Akt pathway modulation .

-

MAO-B Inhibition: Structural analogs demonstrate selectivity for monoamine oxidase B (IC₅₀ = 0.0014 µM), suggesting neuroprotective applications .

-

Antioxidant Capacity: The methoxy and hydrazone groups scavenge DPPH radicals with EC₅₀ = 18.7 µM .

Applications and Future Directions

Therapeutic Development

The compound’s dual functionality as a hydrogen bond donor (hydrazone) and acceptor (carbonyl) makes it a candidate for:

-

Targeted Cancer Therapies: Hybrid molecules combining chromene and hydrazone pharmacophores show enhanced tumor selectivity .

-

Neurodegenerative Disease Modulators: MAO-B inhibition could alleviate symptoms in Parkinson’s disease models .

Material Science Applications

Chromene derivatives serve as photosensitizers in organic photovoltaics, with power conversion efficiencies up to 8.3% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume